molecular formula C6H6ClNO2 B11810678 6-Chloro-5-(hydroxymethyl)pyridin-3-ol

6-Chloro-5-(hydroxymethyl)pyridin-3-ol

Cat. No.: B11810678
M. Wt: 159.57 g/mol
InChI Key: SHVJQFALELSELM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-(hydroxymethyl)pyridin-3-ol can be achieved through various synthetic routes. One common method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . This biocatalytic approach is advantageous due to its regioselectivity and efficiency in converting pyridine derivatives into their hydroxylated forms.

Industrial Production Methods

Industrial production methods for this compound typically involve chemical synthesis using readily available starting materials. The specific reaction conditions, such as temperature, pressure, and catalysts, may vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-(hydroxymethyl)pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as solvent, temperature, and pH, are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution of the chlorine atom can produce various substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 6-Chloro-5-(hydroxymethyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The chlorine atom can also affect the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

6-Chloro-5-(hydroxymethyl)pyridin-3-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C6H6ClNO2

Molecular Weight

159.57 g/mol

IUPAC Name

6-chloro-5-(hydroxymethyl)pyridin-3-ol

InChI

InChI=1S/C6H6ClNO2/c7-6-4(3-9)1-5(10)2-8-6/h1-2,9-10H,3H2

InChI Key

SHVJQFALELSELM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1CO)Cl)O

Origin of Product

United States

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